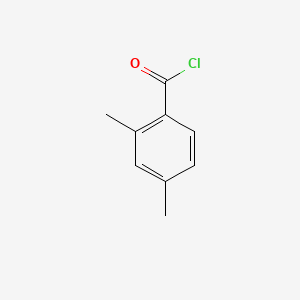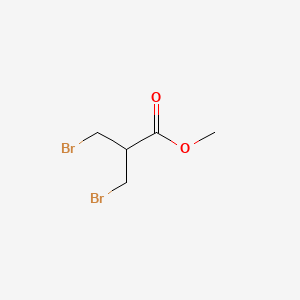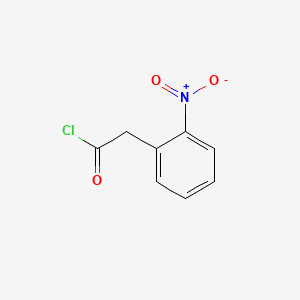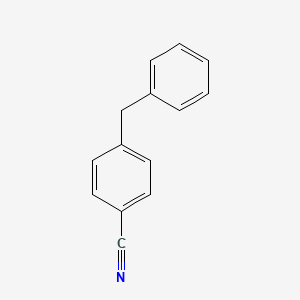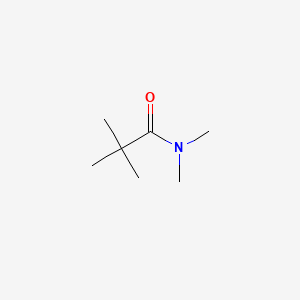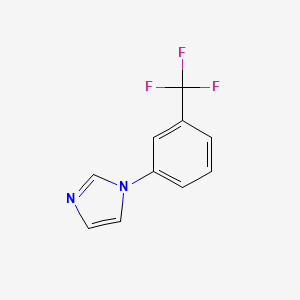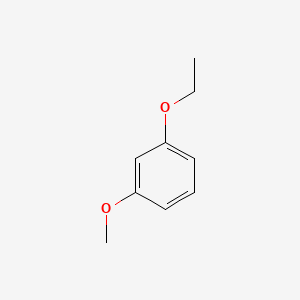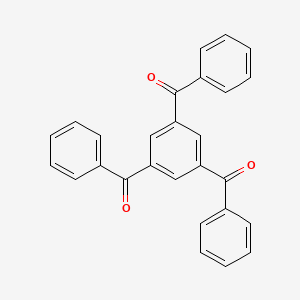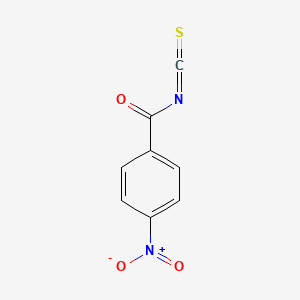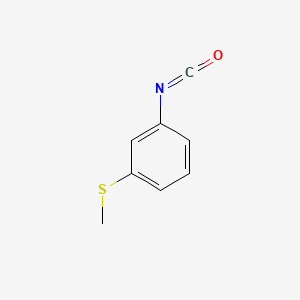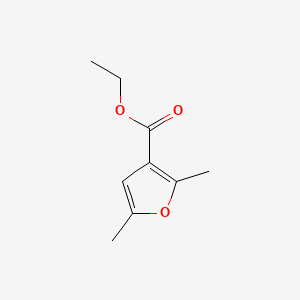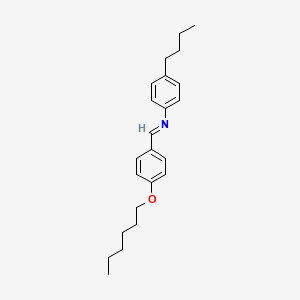
1,1'-Biadamantane
説明
1,1'-Biadamantane (also known as adamantane) is a four-ringed hydrocarbon molecule that was first synthesized in 1901. It is an important precursor in the synthesis of many organic compounds, including drugs and polymers. Adamantane has a wide range of applications in scientific research and has been studied for its potential therapeutic benefits.
作用機序
Target of Action
1,1’-Biadamantane is a rigid carbon-hydrogen compound formed by the covalent connection of two adamantane units .
Mode of Action
The mode of action of 1,1’-Biadamantane primarily involves its use in the synthesis of rigid cores. An efficient strategy has been developed for the preparation of a series of rigid cores based on 1,1’-Biadamantane . The process involves the alkylation of bromobenzene, observed through the effect of AlCl3 or AlBr3 . The resulting rigid cores are used in the construction of three-dimensional organic frameworks .
Biochemical Pathways
The compound plays a significant role in the synthesis of three-dimensional organic frameworks . These frameworks possess controllable, highly ordered chemical architectures, achieved by assembling diverse organic building units via different connecting strategies .
Pharmacokinetics
The compound’s high thermal stability, rigidity, hydrophobicity, and resistance to oxidation suggest that it may have unique pharmacokinetic properties .
Result of Action
The result of 1,1’-Biadamantane’s action is the creation of rigid cores that can be used in the construction of three-dimensional organic frameworks . These frameworks have high thermal and chemical stability, making them useful in various applications .
Action Environment
The action of 1,1’-Biadamantane is influenced by various environmental factors. For example, the alkylation process used in the synthesis of rigid cores based on 1,1’-Biadamantane is affected by the presence of AlCl3 or AlBr3 . Additionally, the compound’s high thermal stability suggests that it can maintain its structure and function even in high-temperature environments .
Its unique physicochemical properties, including high thermal stability and rigidity, make it a subject of significant synthetic interest .
Safety and Hazards
将来の方向性
The unique molecular scaffolds of 1,1’-Biadamantane and its derivatives with various unusual physicochemical properties such as high thermal stability, rigidity, hydrophobicity, and resistance to oxidation have rendered this group of molecules a subject of significant synthetic interests . Future research may focus on the preparation of building blocks where properties can potentially be controlled and tailored through systematic structural modifications .
生化学分析
Biochemical Properties
1,1’-Biadamantane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as AlCl3 and AlBr3 during the alkylation process . These interactions are primarily based on the compound’s ability to form stable complexes with these enzymes, thereby influencing the reaction pathways and outcomes.
Cellular Effects
1,1’-Biadamantane affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1,1’-Biadamantane can alter the expression of certain genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, its rigid structure allows it to interact with cellular membranes, potentially altering membrane fluidity and function.
Molecular Mechanism
The molecular mechanism of 1,1’-Biadamantane involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. For example, during the alkylation process, 1,1’-Biadamantane interacts with AlCl3 or AlBr3, leading to the disproportionation of bromobenzene . These interactions can result in changes in gene expression and enzyme activity, ultimately influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Biadamantane change over time. The compound is known for its stability, but it can undergo degradation under certain conditions. Long-term studies have shown that 1,1’-Biadamantane can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects are often related to its interactions with cellular membranes and enzymes, which can persist over extended periods.
Dosage Effects in Animal Models
The effects of 1,1’-Biadamantane vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold effect, where the impact of 1,1’-Biadamantane becomes more pronounced at higher concentrations . These effects can include changes in metabolic pathways and enzyme activity, as well as potential toxicity.
Metabolic Pathways
1,1’-Biadamantane is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by altering the activity of key enzymes involved in these pathways . For example, its interaction with AlCl3 or AlBr3 during the alkylation process can affect the overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, 1,1’-Biadamantane is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation within specific cellular compartments . The compound’s rigid structure allows it to interact with cellular membranes, potentially affecting its transport and distribution.
Subcellular Localization
1,1’-Biadamantane’s subcellular localization is influenced by its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . These effects can include changes in enzyme activity, gene expression, and overall cellular metabolism.
特性
IUPAC Name |
1-(1-adamantyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30/c1-13-2-15-3-14(1)8-19(7-13,9-15)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXKIFWZOQVOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190767 | |
| Record name | 1,1'-Biadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3732-31-8 | |
| Record name | 1,1'-Biadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003732318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


